![molecular formula C18H18N2O5 B4187474 N-(2,5-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4187474.png)
N-(2,5-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Overview
Description
N-(2,5-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as DOB, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in the 1960s and has since been used in scientific research to understand its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves its binding to the serotonin 2A receptor, which leads to the activation of downstream signaling pathways. This results in changes in neurotransmitter release and synaptic plasticity, which can affect mood, perception, and cognition.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. These effects can lead to changes in mood, perception, and cognition.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered to animals in a controlled manner. However, its effects can be highly variable and dose-dependent, which can make it difficult to interpret results. Additionally, its potential for abuse and toxicity means that it must be handled with care.
Future Directions
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One area of interest is its potential as a therapeutic agent for conditions such as depression and anxiety. Another area of research could focus on its effects on brain plasticity and how this could be used to enhance cognitive function. Additionally, further studies could investigate the safety and efficacy of N-(2,5-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in humans, which could lead to its development as a pharmaceutical drug.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. N-(2,5-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been used in animal studies to investigate its potential as a therapeutic agent for conditions such as depression and anxiety.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-12-7-8-15(24-2)13(11-12)19-17(21)9-10-20-14-5-3-4-6-16(14)25-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLLWTBKIKIQDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2C3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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